Field: Organic Chemistry
Field: Polymer Chemistry
Application: N-Ethyl-4-(dimethylamino)benzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins.
Application: N-Ethyl-4-(dimethylamino)benzylamine could potentially be used in the synthesis of isoxazolone-type heterocycles.
Method: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which areAl2O3, CeO2 and MgO.
N-Ethyl-4-(dimethylamino)benzylamine is characterized by the chemical formula C₁₁H₁₈N₂. It features a benzylamine structure with an ethyl group and a dimethylamino group attached to the aromatic ring. This compound is typically a colorless liquid and possesses basic properties due to the presence of the amine functional groups. Its molecular weight is approximately 178.28 g/mol .
There is no current research available on the mechanism of action of N-EDBA in biological systems or its interaction with other compounds.
N-Ethyl-4-(dimethylamino)benzylamine can be synthesized through various methods:
Several compounds share structural similarities with N-Ethyl-4-(dimethylamino)benzylamine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Dimethylbenzylamine | Contains a dimethylamino group attached to benzene | Used as a catalyst for polyurethane foams |
N,N-Dimethylethylenediamine | Two amine groups; more basic than N-Ethyl... | Commonly used in polymer chemistry |
4-Dimethylaminobenzaldehyde | Aldehyde functional group instead of amine | Used in organic synthesis |
N-Ethyl-4-(dimethylamino)benzylamine is unique due to its specific combination of an ethyl group and a dimethylamino group on the benzene ring, which enhances its catalytic properties and potential biological activity compared to other similar compounds.
N-Ethyl-4-(dimethylamino)benzylamine adheres to IUPAC naming conventions, with the parent structure being aniline. The substituents are prioritized based on proximity to the main chain:
The full IUPAC name is 4-[(ethylamino)methyl]-N,N-dimethylaniline. Structural representation includes:
Component | Position | Functional Group |
---|---|---|
Benzene ring | Core | Aromatic, planar structure |
Dimethylamino (-N(CH₃)₂) | C4 | Strong electron-donating |
Ethylaminomethyl (-CH₂NHCH₂CH₃) | C4 | Secondary amine, aliphatic |
The compound is registered under multiple identifiers:
CAS Number | Form | Alternative Names |
---|---|---|
313552-99-7 | Free base | N-Ethyl-4-(dimethylamino)benzylamine |
1234988-79-4 | Dihydrochloride salt | 4-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride |
Synonyms include N-[4-(dimethylamino)benzyl]-N-ethylamine and 4-(ethylaminomethyl)-N,N-dimethylaniline.
The molecular formula and weight differ between the free base and salt forms:
Form | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Free base | C₁₁H₁₈N₂ | 178.27 |
Dihydrochloride | C₁₁H₂₀Cl₂N₂ | 251.20 |
The dihydrochloride salt incorporates two chloride counterions, enhancing solubility in polar solvents.